molecular formula C7H7N3OS B11909604 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11909604
M. Wt: 181.22 g/mol
InChI Key: YZYGOVKYWVCUDT-UHFFFAOYSA-N
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Description

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a thioxo group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with a suitable thiocarbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound’s derivatives are explored for their potential use in materials science and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrrolo[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Contains an oxo group instead of a thioxo group.

    2,3-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Lacks both the methyl and thioxo groups.

Uniqueness

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of both the thioxo group and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12)

InChI Key

YZYGOVKYWVCUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)NC(=S)NC2=O

Origin of Product

United States

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